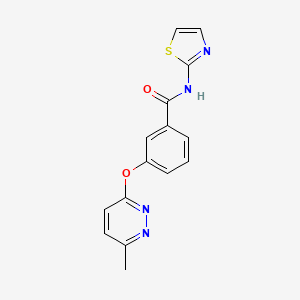![molecular formula C16H24N2O3 B2359136 N-[3-(2,2-Dicyclopropylmorpholin-4-yl)-3-oxopropyl]prop-2-enamide CAS No. 2199317-35-4](/img/structure/B2359136.png)
N-[3-(2,2-Dicyclopropylmorpholin-4-yl)-3-oxopropyl]prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(2,2-Dicyclopropylmorpholin-4-yl)-3-oxopropyl]prop-2-enamide is a synthetic organic compound characterized by its unique morpholine ring structure and the presence of dicyclopropyl groups. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2,2-Dicyclopropylmorpholin-4-yl)-3-oxopropyl]prop-2-enamide typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring is synthesized through the reaction of diethanolamine with an appropriate cyclizing agent.
Introduction of Dicyclopropyl Groups: The dicyclopropyl groups are introduced via a reaction with cyclopropylcarbinol in the presence of a strong acid catalyst.
Formation of the Amide Bond: The final step involves the reaction of the morpholine derivative with acryloyl chloride to form the prop-2-enamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-[3-(2,2-Dicyclopropylmorpholin-4-yl)-3-oxopropyl]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the morpholine nitrogen or the prop-2-enamide group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Oxo derivatives of the original compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted morpholine and amide derivatives.
Applications De Recherche Scientifique
N-[3-(2,2-Dicyclopropylmorpholin-4-yl)-3-oxopropyl]prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential pharmacological activities, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of N-[3-(2,2-Dicyclopropylmorpholin-4-yl)-3-oxopropyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dicyclopropyl groups and the morpholine ring contribute to its binding affinity and specificity. The compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-Methyl-4-oxopentan-2-yl)prop-2-enamide
- N-{4-[(3-Chloro-4-fluorophenyl)amino]-7-[3-(morpholin-4-yl)propoxy]quinazolin-6-yl}prop-2-enamide
Uniqueness
N-[3-(2,2-Dicyclopropylmorpholin-4-yl)-3-oxopropyl]prop-2-enamide is unique due to its dicyclopropyl groups, which impart distinct steric and electronic properties. These features differentiate it from other morpholine derivatives and contribute to its specific biological activities and applications.
Propriétés
IUPAC Name |
N-[3-(2,2-dicyclopropylmorpholin-4-yl)-3-oxopropyl]prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3/c1-2-14(19)17-8-7-15(20)18-9-10-21-16(11-18,12-3-4-12)13-5-6-13/h2,12-13H,1,3-11H2,(H,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZVJNVBMAIBHPD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCCC(=O)N1CCOC(C1)(C2CC2)C3CC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[4-(Tert-butoxy)benzoyl]morpholine-3-carbonitrile](/img/structure/B2359053.png)
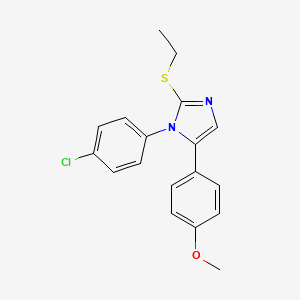
![N-(2-chloro-6-methylphenyl)-2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2359057.png)
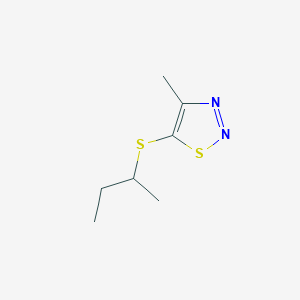
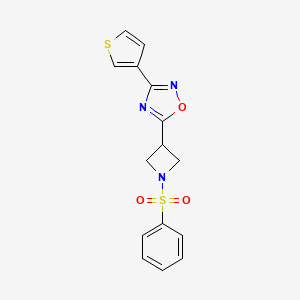
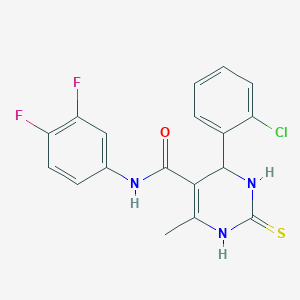
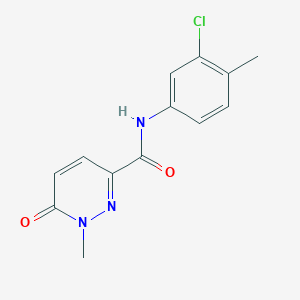


![methyl 2-(1,6,7-trimethyl-8-(2-morpholinoethyl)-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2359071.png)
![2-(6-Tert-butylsulfonyl-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)-N-(4-chloro-2-methoxyphenyl)acetamide](/img/structure/B2359072.png)
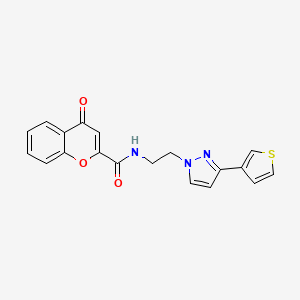
![2-{[7-(4-ethoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}-N-(4-methoxyphenyl)propanamide](/img/structure/B2359074.png)
